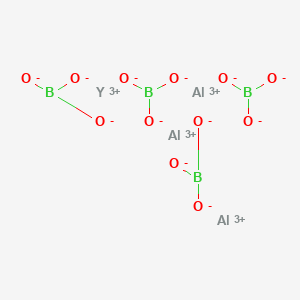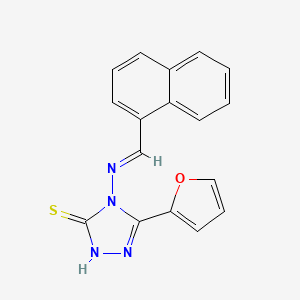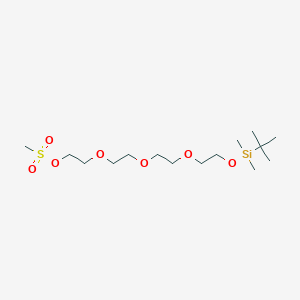
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione, also known as 1,3-dimethyluric acid or oxytheophylline, is an oxopurine compound. It is a derivative of uric acid and is characterized by the presence of methyl groups at the 1 and 3 positions of the purine ring. This compound has a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common approach involves the reaction of uric acid with formic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
化学反应分析
Types of Reactions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine compounds .
科学研究应用
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione has several scientific research applications:
作用机制
The mechanism of action of 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. This compound can also modulate signaling pathways related to cellular energy metabolism .
相似化合物的比较
Similar Compounds
1,7-dimethyluric acid: Another methylated derivative of uric acid, differing in the position of the methyl groups.
Theophylline: A bronchodilator used in respiratory diseases, structurally related to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
分子式 |
C7H8N4O3 |
|---|---|
分子量 |
203.11 g/mol |
IUPAC 名称 |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1 |
InChI 键 |
OTSBKHHWSQYEHK-JCRQFRHWSA-N |
手性 SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)


![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

